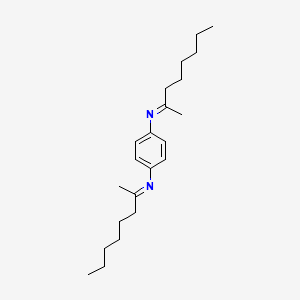![molecular formula C11H15N3 B13769628 N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine](/img/structure/B13769628.png)
N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine typically involves the cyclization of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable catalyst. One common method involves using N,N-dimethylformamide and sulfur as reagents . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated reagents and bases like potassium carbonate are typically employed.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Various amine derivatives.
Substitution: Substituted benzimidazole derivatives.
Applications De Recherche Scientifique
N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The dimethylamino group enhances its lipophilicity, facilitating its passage through cell membranes. This compound can interfere with cellular processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-benzimidazole: Lacks the dimethylamino group, resulting in different chemical properties.
2-Methyl-1H-benzimidazole: Similar core structure but different substitution pattern.
N,N-Dimethyl-1H-benzimidazol-2-amine: Similar functional groups but different positioning.
Uniqueness
N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H15N3 |
|---|---|
Poids moléculaire |
189.26 g/mol |
Nom IUPAC |
N,N-dimethyl-1-(2-methylbenzimidazol-1-yl)methanamine |
InChI |
InChI=1S/C11H15N3/c1-9-12-10-6-4-5-7-11(10)14(9)8-13(2)3/h4-7H,8H2,1-3H3 |
Clé InChI |
AHTRBEXDYGNYDO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2N1CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


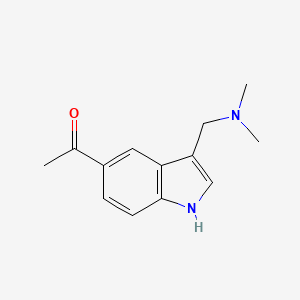
![Chromium(3+);[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B13769563.png)

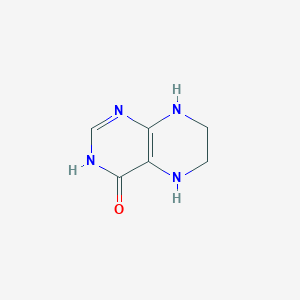
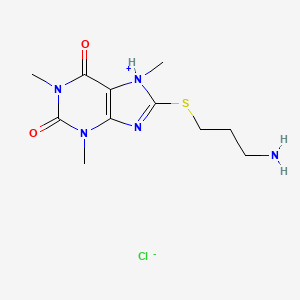
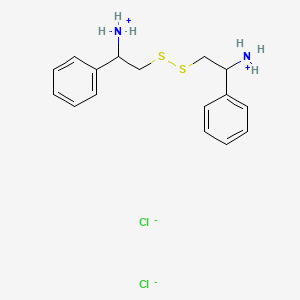
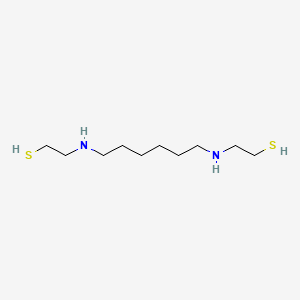
![N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13769607.png)
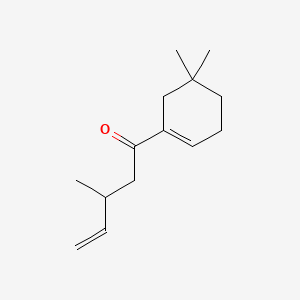

![7H-Benzimidazo[2,1-a]benzo[3,4][2]benzothiopyrano[7,8,1-def]isoquinolin-7-one](/img/structure/B13769629.png)
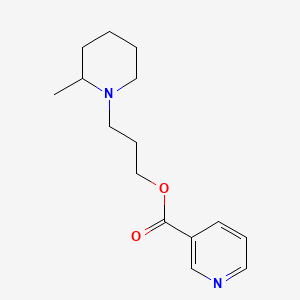
![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769633.png)
